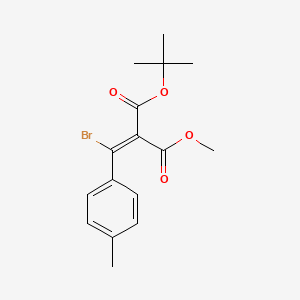
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is an organic compound with a complex structure that includes a tert-butyl group, a methyl group, and a bromo(p-tolyl)methylene group attached to a malonate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate typically involves the reaction of tert-butyl 3-methyl malonate with a bromo(p-tolyl)methylene reagent under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, facilitating the nucleophilic attack on the bromo(p-tolyl)methylene reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carbonyl-containing compound.
科学研究应用
Chemistry
In chemistry, (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new pharmaceuticals, agrochemicals, and materials.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of potential therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
作用机制
The mechanism of action of (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The malonate backbone can stabilize carbanions, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C16H19BrO4 |
|---|---|
分子量 |
355.22 g/mol |
IUPAC 名称 |
3-O-tert-butyl 1-O-methyl (2Z)-2-[bromo-(4-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H19BrO4/c1-10-6-8-11(9-7-10)13(17)12(14(18)20-5)15(19)21-16(2,3)4/h6-9H,1-5H3/b13-12- |
InChI 键 |
KOYRPTDRIUXIQT-SEYXRHQNSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C(\C(=O)OC)/C(=O)OC(C)(C)C)/Br |
规范 SMILES |
CC1=CC=C(C=C1)C(=C(C(=O)OC)C(=O)OC(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


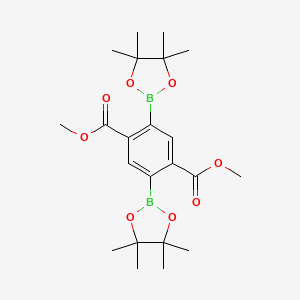

![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
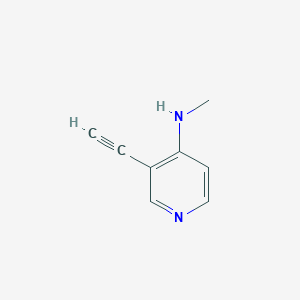
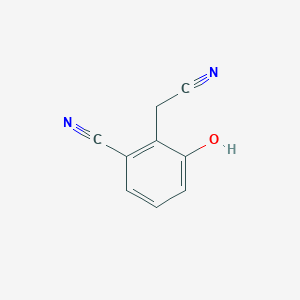
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
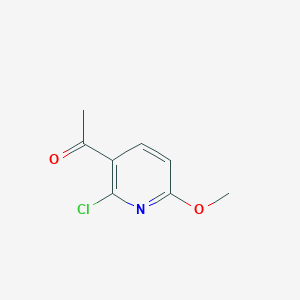
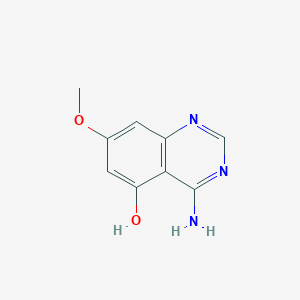
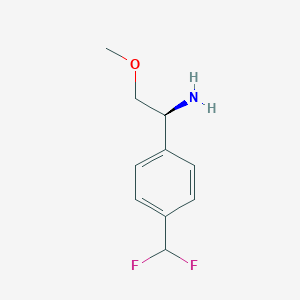
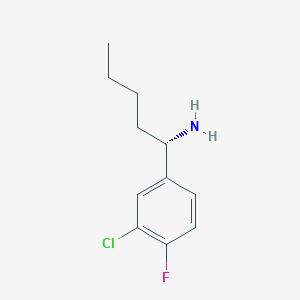
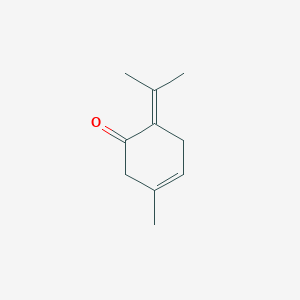
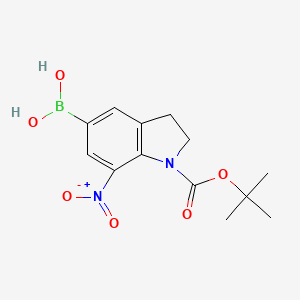
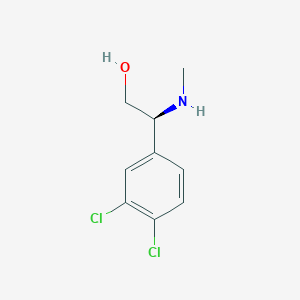
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
